4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

Catalog No.
S3041052
CAS No.
494827-26-8
M.F
C14H13NO5S
M. Wt
307.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-...

CAS Number

494827-26-8

Product Name

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-ethoxybenzenesulfonate

Molecular Formula

C14H13NO5S

Molecular Weight

307.32

InChI

InChI=1S/C14H13NO5S/c1-2-19-13-7-9-14(10-8-13)21(17,18)20-15-11-3-5-12(16)6-4-11/h3-10H,2H2,1H3

InChI Key

MZAOPMSOTIPXEO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2

solubility

not available

Organic Solar Cells

Scientific Field: Material Science and Photovoltaics

Application Summary: This compound is used in the synthesis of donor–acceptor (D–A) conjugated polymers for organic solar cells. These polymers exhibit properties conducive to solar energy capture and conversion .

Methods of Application: The compound is polymerized with other monomers like EPDP and BTBP using direct (hetero)arylation polymerization. The process involves catalysts like Pd(OAc)2 and PCy3·HBF4, and the polymers are characterized using methods like NMR, GPC, FTIR, DSC, XRD, PL, and UV-Vis .

Results: The D–A conjugated polymers showed promising application in the fabrication of bulk-heterojunction (BHJ) structures for organic solar cells, with the potential to improve power conversion efficiencies .

Synthesis of Secondary Amines

Scientific Field: Organic Chemistry and Pharmaceutical Intermediates

Application Summary: The compound is involved in the synthesis of secondary amines, which are crucial intermediates in pharmaceuticals and agrochemicals .

Methods of Application: Secondary amines are synthesized through reduction routes involving catalysts like LiAlH4 and NaBH4. The compound provides a sulfonyl group that can be used to create various secondary amine structures .

Results: The synthesized secondary amines serve as starting materials for a wide range of compounds, including dithiocarbamates and dyes, which have applications in multiple industries .

Pharmaceuticals

Scientific Field: Medicinal Chemistry

Application Summary: This compound is a precursor in the synthesis of heterocyclic compounds that are structurally significant in biologically active molecules .

Methods of Application: It undergoes rhodium(II)-catalyzed tandem cyclization to produce cyclopropa[cd]indole and benzofuran derivatives, which are important in drug development .

Results: The derivatives obtained from this process have the potential to be developed into medicinally valuable molecules, with various biological activities being explored .

Agrochemicals

Scientific Field: Agricultural Chemistry

Application Summary: The compound’s derivatives are investigated for their potential use in agrochemicals, contributing to the development of new pesticides and herbicides .

Methods of Application: Similar to pharmaceutical applications, the compound is used to synthesize heterocyclic structures that can act as active ingredients in agrochemical formulations .

Results: The exploration of these derivatives could lead to the creation of more effective and environmentally friendly agrochemical products .

Dyes

Scientific Field: Dye Chemistry and Material Science

Application Summary: The compound is studied for its role in the quantum efficiency of dyes, particularly those used in biomedical applications .

Methods of Application: The thermal lens technique is employed to study the solvent dependency on the quantum efficiency of dyes derived from this compound .

Results: Variations in solvents and concentrations result in significant changes in fluorescence quantum yield, which is crucial for the lasing ability of dyes .

Dithiocarbamates

Scientific Field: Organometallic Chemistry

Application Summary: This compound is used in the synthesis of dithiocarbamates, which are used in various industrial applications, including as fungicides and vulcanization accelerators .

Methods of Application: The synthesis involves the use of this compound as a starting material in reactions that produce dithiocarbamate structures .

Results: The resulting dithiocarbamates have applications ranging from agriculture to the rubber industry, showcasing the compound’s versatility .

Conductive Polymers

Scientific Field: Electronics and Material Science

Application Summary: This compound is utilized in the development of conductive polymers, which are essential for creating flexible electronic devices .

Methods of Application: The compound is copolymerized with other electron-rich monomers. The polymerization process is facilitated by catalysts and controlled conditions to ensure the desired electrical properties .

Results: The resulting conductive polymers exhibit high electrical conductivity and stability, making them suitable for use in various electronic applications .

Fluorescent Probes

Scientific Field: Biochemistry and Molecular Biology

Application Summary: The derivatives of this compound are explored as fluorescent probes for bioimaging and diagnostic purposes .

Methods of Application: The compound is modified to enhance its fluorescence properties. It is then conjugated with biomolecules or used to label cells and tissues for imaging .

Results: The fluorescent probes derived from this compound demonstrate high quantum yield and specificity, providing valuable insights in biological research and medical diagnostics .

Antioxidant Properties

Scientific Field: Food Science and Nutraceuticals

Application Summary: Research is conducted on the antioxidant properties of this compound, which could have implications for food preservation and health supplements .

Methods of Application: The compound is tested for its ability to scavenge free radicals and protect against oxidative stress in various food and biological systems .

Polymer Additives

Scientific Field: Polymer Chemistry and Industrial Manufacturing

Application Summary: This compound is investigated for its role as an additive in polymer formulations to improve mechanical and thermal properties .

4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone) is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with an ethoxyphenyl sulfonyl group and an imino functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry.

, particularly involving oxidation and conjugation. For instance, 4-ethoxyaniline, a precursor of this compound, is oxidized by peroxidases to form several products, including 4-((((4-ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone). This reaction can lead to the formation of multiple derivatives depending on the reaction conditions such as pH and concentration of reactants like N-acetylcysteine. The oxidized forms exhibit increased reactivity, potentially leading to higher toxicity levels due to their ability to inflict stress on endogenous thiol pools .

The synthesis of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone) typically involves the oxidation of 4-ethoxyaniline. This process may include:

  • Oxidation Reaction: Utilizing peroxidases or other oxidizing agents to convert 4-ethoxyaniline into the desired compound.
  • Isolation and Purification: Following oxidation, the product can be isolated using techniques such as chromatography.
  • Characterization: The synthesized compound is characterized using NMR spectroscopy and mass spectrometry to confirm its structure .

The potential applications of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone) lie primarily in medicinal chemistry. Its derivatives could serve as:

  • Pharmaceutical Intermediates: In the development of drugs targeting specific diseases.
  • Research Tools: For studying oxidative stress and related pathways in biological systems.

Interaction studies involving this compound primarily focus on its reactivity with thiols and other nucleophiles. The formation of conjugates with N-acetylcysteine indicates that it can interact with cellular thiol pools, which may lead to alterations in cellular redox states and potential toxicity . Understanding these interactions is crucial for assessing the safety and efficacy of compounds derived from 4-ethoxyaniline.

Several compounds share structural similarities with 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone). Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
4-EthoxyanilineAniline derivative with ethoxy groupPrecursor to various biologically active compounds
2,5-Cyclohexadien-1-oneA simpler cyclohexadienone without sulfonyl or imino groupsBasic structure without additional functionalities
Sulfonamide derivativesContain sulfonamide functional groupsOften exhibit antibacterial properties

The uniqueness of 4-((((4-Ethoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone lies in its combination of a cyclohexadienone core with both sulfonyl and imino functionalities, which may enhance its reactivity and biological activity compared to simpler analogs.

XLogP3

2.1

Dates

Last modified: 08-18-2023

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